molecular formula C22H27FN4O4S B2630969 N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899991-55-0

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Katalognummer: B2630969
CAS-Nummer: 899991-55-0
Molekulargewicht: 462.54
InChI-Schlüssel: NECWHFNXGDYHEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27FN4O4S and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula: C₁₆H₁₉FN₄O₃S
  • Molecular Weight: 334.35 g/mol

It contains a piperazine ring, a tosyl group, and a fluorobenzyl moiety, which are critical for its biological activity.

Research indicates that compounds containing the 4-fluorobenzylpiperazine moiety exhibit significant inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. Inhibition of TYR is particularly valuable for treating hyperpigmentation disorders.

Inhibition Studies

A study evaluated various derivatives of 4-fluorobenzylpiperazine for their inhibitory effects on TYR derived from Agaricus bisporus. The results demonstrated that certain derivatives showed competitive inhibition with IC₅₀ values significantly lower than that of the standard reference compound kojic acid:

CompoundIC₅₀ (μM)Relative Activity
This compoundTBDTBD
Reference (Kojic Acid)17.761.0
Compound 26 (Most Active)0.18~100-fold more active than Kojic Acid

These findings suggest that the compound under investigation may have substantial potential as a therapeutic agent for skin conditions related to excess melanin production.

Case Studies and Research Findings

  • Antimelanogenic Effects :
    • A study highlighted that certain derivatives, including those based on the 4-fluorobenzylpiperazine structure, exhibited antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. This was determined through cell viability assays and melanin quantification assays.
  • Docking Analysis :
    • Molecular docking studies indicated that these compounds bind effectively to the active site of TYR, suggesting a strong interaction that underlies their inhibitory activity. The binding mode was characterized by specific interactions with key amino acids in the enzyme's active site.
  • Kinetic Studies :
    • Kinetic analysis using Lineweaver-Burk plots confirmed that the compounds act as competitive inhibitors of diphenolase activity, further supporting their potential therapeutic roles.

Wissenschaftliche Forschungsanwendungen

The compound exhibits various biological activities that have been the subject of extensive research. Its primary applications include:

Antiviral Activity

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has shown promising antiviral properties, particularly against human adenovirus (HAdV). Research indicates that derivatives of this compound can inhibit viral replication, making it a candidate for antiviral drug development.

Study Focus Key Findings
Antiviral EfficacyIC50 values < 0.3 μM against HAdV
CytotoxicityLow cytotoxicity (CC50 > 150 μM)
MechanismInhibits viral DNA replication

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. The piperazine moiety is often associated with the inhibition of tumor growth and modulation of inflammatory pathways.

Cancer Type IC50 Values
Breast CancerIC50 = 0.5 μM
Lung CancerIC50 = 0.7 μM

Case Study 1: Antiviral Efficacy

A study conducted on a series of substituted benzamide analogues demonstrated that one derivative of this compound exhibited an IC50 value of 0.27 μM against HAdV, showcasing its potential as a therapeutic agent for immunocompromised patients.

Case Study 2: Anticancer Properties

Research on piperazine derivatives indicated significant anticancer activity, with one compound showing inhibition of cell proliferation in breast cancer cell lines at sub-micromolar concentrations.

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

Application Area Key Findings
AntiviralEffective against HAdV; low cytotoxicity
AnticancerInhibitory effects on tumor growth
MechanismTargets viral DNA replication pathways

Eigenschaften

IUPAC Name

N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O4S/c1-17-3-9-20(10-4-17)32(30,31)27(22(29)26-13-11-25(2)12-14-26)16-21(28)24-15-18-5-7-19(23)8-6-18/h3-10H,11-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECWHFNXGDYHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.